molecular formula C15H20FN3O2 B7429373 [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone

[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone

Cat. No. B7429373
M. Wt: 293.34 g/mol
InChI Key: DDOHUKKQJYCGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone is not fully understood. However, it is believed to act as a serotonin 5-HT1A receptor agonist and a dopamine D2 receptor antagonist. This dual mechanism of action is thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone has been found to modulate several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This modulation is thought to contribute to its anxiolytic, antidepressant, and antipsychotic effects. Additionally, it has also been found to improve cognitive function and reduce neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone is its potential use in drug development. Its dual mechanism of action and promising pharmacological properties make it a potential candidate for the treatment of various neurological and psychiatric disorders. However, one limitation of this compound is its limited availability and high cost, which may hinder its widespread use in research.

Future Directions

There are several future directions for research on [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone. One direction is to further investigate its mechanism of action and the specific neurotransmitter systems it modulates. Additionally, its potential use in combination therapy with other drugs should also be explored. Furthermore, its efficacy and safety in clinical trials should be evaluated to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone involves a series of chemical reactions. The first step involves the reaction of 6-fluoropyridin-2-amine with piperazine to form 4-(6-Fluoropyridin-2-yl)piperazine. This intermediate is then reacted with 1-methoxycyclobutanecarboxylic acid to form the final product [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone.

Scientific Research Applications

[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone has been extensively studied for its potential use in drug development. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties. Additionally, it has also been studied for its potential use in the treatment of neuropathic pain and cognitive disorders.

properties

IUPAC Name

[4-(6-fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycyclobutyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c1-21-15(6-3-7-15)14(20)19-10-8-18(9-11-19)13-5-2-4-12(16)17-13/h2,4-5H,3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOHUKKQJYCGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C(=O)N2CCN(CC2)C3=NC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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